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Compound of Interest

Compound Name: Fmoc-S-4-methoxytrityl-L-cysteine

Cat. No.: B557264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount

to achieving high-purity, structurally defined target molecules. Among the arsenal of protective

groups available, the 4-methoxytrityl (Mmt) group stands out as a versatile and highly acid-

labile tool, particularly valuable in Fmoc-based solid-phase peptide synthesis (SPPS). This

guide provides a comprehensive overview of the Mmt protecting group, its applications,

detailed experimental protocols, and quantitative data to inform its effective use in research and

drug development.

Core Function and Applications of the Mmt Group
The Mmt group is a trityl-based protecting group primarily employed to mask the side-chain

functional groups of amino acids such as Cysteine (Cys), Lysine (Lys), and Histidine (His). Its

principal advantage lies in its exceptional acid lability, allowing for its selective removal under

very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).

[1] This orthogonality to the base-labile Fmoc group (used for Nα-protection) and the more

acid-stable t-butyl (tBu) and trityl (Trt) side-chain protecting groups is the cornerstone of its

utility.

This selective deprotection capability enables a range of on-resin peptide modifications,

including:
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Regioselective Disulfide Bond Formation: The Mmt group can be selectively removed from

cysteine residues while the peptide remains anchored to the solid support, allowing for the

formation of specific disulfide bridges without affecting other protected cysteines.[2]

Peptide Branching and Cyclization: By deprotecting the side chain of a lysine residue, for

example, a new peptide chain can be synthesized from this point, creating branched

peptides.[3]

Site-Specific Labeling and Conjugation: The unmasked functional group after Mmt removal

provides a handle for the attachment of fluorescent labels, biotin, or other moieties at a

specific position within the peptide sequence.[3]

Quantitative Data on Mmt Protecting Group
The following tables summarize quantitative data regarding the deprotection of the Mmt group,

providing a comparative perspective for experimental design.

Table 1: Deprotection Conditions for Mmt and Other Trityl-Based Protecting Groups
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Protecting
Group

Reagent Conditions Time
Cleavage
Efficiency

Reference

Mmt
1% TFA in

DCM

Room

Temperature
30 min Quantitative [4]

Mmt

1:2:7 Acetic

Acid:TFE:DC

M

Room

Temperature
1 hour ~75-80% [5]

Mmt

1 M HOBt in

TFE/DCM

(1:1)

Room

Temperature
- Ineffective [6]

Mtt
1% TFA in

DCM

Room

Temperature
1 hour Quantitative [4]

Mtt

1:2:7 Acetic

Acid:TFE:DC

M

Room

Temperature
30 min ~3-8% [5]

Trt
90% TFA in

DCM

Room

Temperature
-

Standard

Cleavage
[5]

TFE: Trifluoroethanol, DCM: Dichloromethane, TFA: Trifluoroacetic Acid, HOBt:

Hydroxybenzotriazole

Table 2: On-Resin Mmt Deprotection of Cys(Mmt) in Oxytocin Synthesis

Number of Treatments
Reaction Time per
Treatment (min)

Total Alkylated Oxytocin
(%)

2 10 48.6

3 10 61.2

5 2 53.6

5 5 68.4

5 10 73.1
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Deprotection was performed with 2% TFA in DCM with 5% TIS as a scavenger. Alkylation of the

free cysteine was used to quantify the deprotection efficiency.[7]

Experimental Protocols
Protocol 1: Synthesis of Fmoc-Lys(Mmt)-OH
This protocol describes a general method for the synthesis of Fmoc-Lys(Mmt)-OH.

Materials:

H-Lys-OH

4-methoxytrityl chloride (Mmt-Cl)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Dimethylformamide (DMF)

Dichloromethane (DCM)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Protection of the ε-amino group:

Dissolve H-Lys-OH in a mixture of water and a suitable organic solvent (e.g., dioxane).

Add a base such as TEA or DIPEA to adjust the pH to approximately 9-10.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.biotage.com/blog/how-to-measure-and-optimize-the-removal-of-mmt-protecting-groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add a solution of Mmt-Cl in an organic solvent (e.g., DCM) to the lysine solution

with vigorous stirring.

Allow the reaction to proceed at room temperature for several hours until completion

(monitor by TLC).

Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., citric acid).

Extract the product with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain

H-Lys(Mmt)-OH.

Protection of the α-amino group:

Dissolve H-Lys(Mmt)-OH in a mixture of DMF and water.

Add a base such as sodium bicarbonate to maintain a basic pH.

Add a solution of Fmoc-OSu in DMF to the reaction mixture.

Stir the reaction at room temperature overnight.

Acidify the reaction mixture and extract the product with an organic solvent.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Purify the crude product by crystallization or column chromatography to yield Fmoc-

Lys(Mmt)-OH.[3]

Protocol 2: On-Resin Deprotection of Fmoc-Cys(Mmt)-
OH and Disulfide Bond Formation
This protocol details the selective removal of the Mmt group from a cysteine residue on a solid

support and the subsequent formation of a disulfide bond.
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Materials:

Peptide-resin containing Fmoc-Cys(Mmt)-OH

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) as a scavenger

N,N-Dimethylformamide (DMF)

Oxidizing agent (e.g., Iodine (I₂), N-chlorosuccinimide (NCS))

10% Diisopropylethylamine (DIPEA) in DMF (neutralizing solution)

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with

DCM.

Mmt Deprotection:

Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.

Treat the resin with the deprotection solution for 2 minutes.

Drain the solution. The filtrate will appear yellow due to the released Mmt cation.

Repeat the treatment until the yellow color is no longer observed (typically 5-10 cycles).[8]

Washing and Neutralization:

Wash the resin thoroughly with DCM.

Wash the resin with a neutralizing solution (e.g., 10% DIPEA in DMF).

Wash the resin again with DMF and DCM to remove excess base.
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On-Resin Oxidation (Disulfide Bond Formation):

Using Iodine (I₂):

Prepare a 0.1 M solution of I₂ in DMF.

Add the iodine solution to the resin (5-10 equivalents per cysteine pair).

Agitate the mixture for 1-2 hours at room temperature.[2]

Wash the resin extensively with DMF and DCM to remove excess iodine.

Using N-Chlorosuccinimide (NCS):

Treat the resin with NCS (2 equivalents) in DMF for 15 minutes.

Wash the resin with DMF and DCM.

Mandatory Visualizations
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Mmt Protection of Cysteine Side Chain

On-Resin Mmt Deprotection

H-Cys-OH
H-Cys(Mmt)-OH

+ Mmt-Cl, Base

Mmt-Cl

Base (e.g., TEA)

Peptide-Resin-Cys(Mmt) Peptide-Resin-Cys(SH)
1-2% TFA in DCM

Mmt+ Cation
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Peptide-Resin with two Cys(Mmt) residues

Selective Mmt Deprotection
(1-2% TFA in DCM, TIS)

Wash with DCM and Neutralize

On-Resin Oxidation
(e.g., I₂, NCS)

Wash to remove excess oxidant

Peptide-Resin with Disulfide Bond

Peptide Chain

Nα-Fmoc SideChain-tBu SideChain-Mmt

Fmoc Removal

Base (e.g., Piperidine)

Mmt Removal

Mild Acid (e.g., 1-2% TFA)

tBu Removal

Strong Acid (e.g., 95% TFA)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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